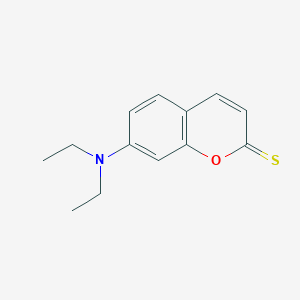
Cyclobutanone, 2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylthio)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)cyclobutanone typically involves the [2+2] cycloaddition reaction. One common method is the reaction of a silyl enol ether with an α,β-unsaturated carbonyl compound under acid-catalyzed conditions . This reaction forms the cyclobutane ring with the phenylthio group attached.
Industrial Production Methods: While specific industrial production methods for 2-(phenylthio)cyclobutanone are not well-documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylthio)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylthio)cyclobutanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological processes and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(phenylthio)cyclobutanone exerts its effects involves the interaction of its functional groups with various molecular targets. The phenylthio group can participate in electron transfer reactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Cyclobutanone: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
2-(Phenylthio)cyclopentanone: Contains a five-membered ring, which alters its chemical properties and reactivity.
Phenylthiocyclopropane: Features a three-membered ring, leading to different strain and reactivity profiles.
Uniqueness: 2-(Phenylthio)cyclobutanone is unique due to the combination of the strained four-membered ring and the phenylthio group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
60603-14-7 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
2-phenylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C10H10OS/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clave InChI |
OQQAQUSBTQZQTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


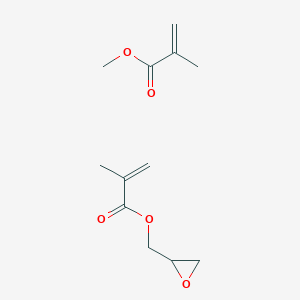

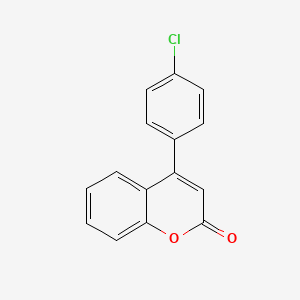
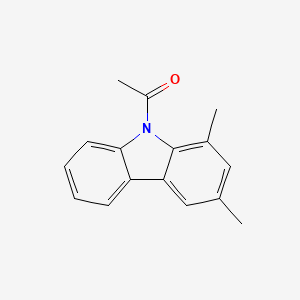
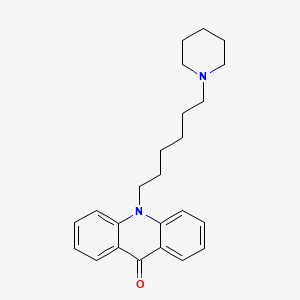
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
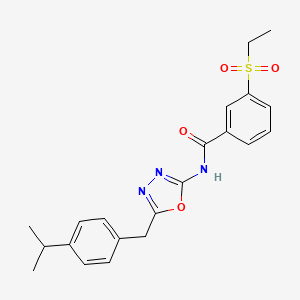
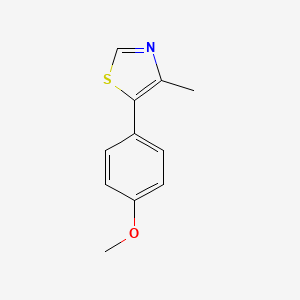
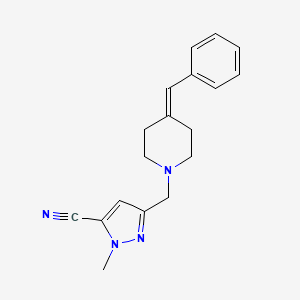
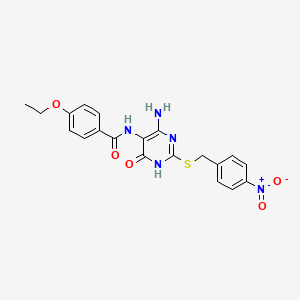
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)
